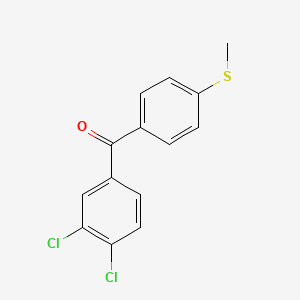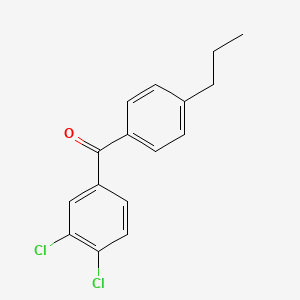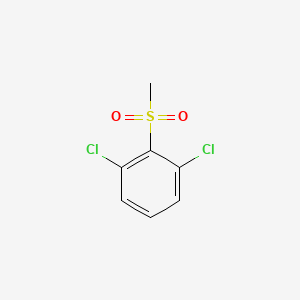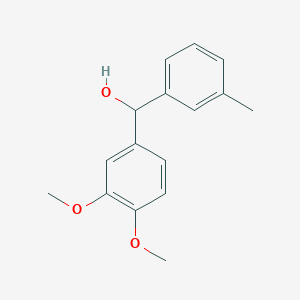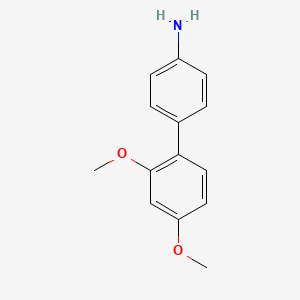![molecular formula C9H8ClN3OS B1597583 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine CAS No. 252914-65-1](/img/structure/B1597583.png)
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
Vue d'ensemble
Description
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine is a synthetic organic compound characterized by a unique fusion of pyridine, oxadiazole, and thioether moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine typically involves a multi-step procedure:
Formation of the 1,2,4-Oxadiazole Ring: : The oxadiazole ring can be constructed from the reaction of amidoximes with carboxylic acid derivatives.
Introduction of Chloromethyl Group: : Chloromethylation is achieved using reagents like paraformaldehyde and hydrochloric acid or chloromethyl ether.
Thioether Formation:
Industrial Production Methods
Industrial scale production requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalysts: : Use of efficient catalysts to enhance reaction rates.
Reaction Temperature and Pressure: : Conditions are meticulously controlled to favor desired product formation.
Purification: : Employing methods like recrystallization and chromatography to obtain the compound in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions.
Substitution: : The chloromethyl group is highly reactive and can be replaced with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Requires reducing agents such as lithium aluminum hydride.
Substitution: : Involves nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: : Products like 3-[3-(Methanesulfonyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine.
Reduction: : Yields derivatives with modified oxadiazole rings.
Substitution: : Generates a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
The compound finds applications across several fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for drug development due to its unique structural features.
Industry: : Used in the production of specialty chemicals and as a precursor for advanced materials.
Mécanisme D'action
Mechanism and Molecular Targets
The compound's biological activity is attributed to its ability to interact with specific molecular targets:
Enzymes: : Inhibition or modulation of enzyme activity through binding interactions.
Receptors: : Binding to cellular receptors, affecting signal transduction pathways.
Pathways Involved
The interaction with molecular targets can lead to various biological effects, including:
Signal Transduction Inhibition: : Disrupting normal cellular signaling processes.
Apoptosis Induction: : Triggering programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-(Bromomethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
3-[3-(Methyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine
Highlighting Uniqueness
Compared to its analogs, 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine stands out due to:
Reactivity: : The chloromethyl group offers versatile reactivity.
Stability: : A unique balance of stability and reactivity, making it suitable for diverse applications.
Propriétés
IUPAC Name |
3-(chloromethyl)-5-(2-methylsulfanylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-15-9-6(3-2-4-11-9)8-12-7(5-10)13-14-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPUOMNQKBJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383855 | |
| Record name | 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252914-65-1 | |
| Record name | 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



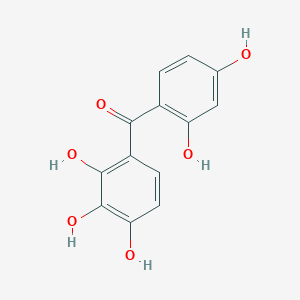
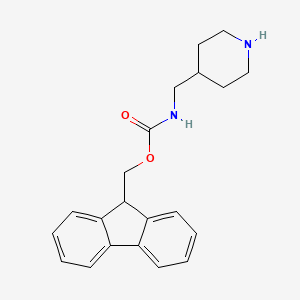
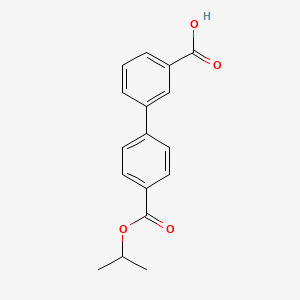

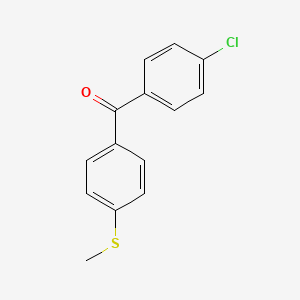
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
